(R)-tert-butyl 2-(5-bromopyridin-3-yl)pyrrolidine-1-carboxylate

Asymmetric Synthesis Chiral Building Block Enantioselectivity

(R)-tert-butyl 2-(5-bromopyridin-3-yl)pyrrolidine-1-carboxylate (CAS 2070009-68-4) is a synthetic organic compound belonging to the class of N-Boc-protected, chiral α-arylpyrrolidines. With a molecular formula of C14H19BrN2O2 and a molecular weight of 327.22 g/mol, it features a pyrrolidine ring with a defined (R)-configuration at the 2-position, substituted with a tert-butyloxycarbonyl (Boc) protecting group and a 5-bromopyridin-3-yl moiety.

Molecular Formula C14H19BrN2O2
Molecular Weight 327.222
CAS No. 2070009-68-4
Cat. No. B2553505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-tert-butyl 2-(5-bromopyridin-3-yl)pyrrolidine-1-carboxylate
CAS2070009-68-4
Molecular FormulaC14H19BrN2O2
Molecular Weight327.222
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC1C2=CC(=CN=C2)Br
InChIInChI=1S/C14H19BrN2O2/c1-14(2,3)19-13(18)17-6-4-5-12(17)10-7-11(15)9-16-8-10/h7-9,12H,4-6H2,1-3H3/t12-/m1/s1
InChIKeyIWIPOXSHIIAUKI-GFCCVEGCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Specification for (R)-tert-butyl 2-(5-bromopyridin-3-yl)pyrrolidine-1-carboxylate (CAS 2070009-68-4): A Chiral Building Block for Drug Discovery


(R)-tert-butyl 2-(5-bromopyridin-3-yl)pyrrolidine-1-carboxylate (CAS 2070009-68-4) is a synthetic organic compound belonging to the class of N-Boc-protected, chiral α-arylpyrrolidines . With a molecular formula of C14H19BrN2O2 and a molecular weight of 327.22 g/mol, it features a pyrrolidine ring with a defined (R)-configuration at the 2-position, substituted with a tert-butyloxycarbonyl (Boc) protecting group and a 5-bromopyridin-3-yl moiety [1]. It is a key intermediate for constructing complex molecules, particularly in medicinal chemistry programs targeting kinase inhibition and central nervous system disorders, where the bromine atom serves as a synthetic handle for further functionalization via cross-coupling reactions [2].

Why Generic Substitution is Inadequate for (R)-tert-butyl 2-(5-bromopyridin-3-yl)pyrrolidine-1-carboxylate Procurement


Substituting this compound with a generic analog, such as its racemate or a regioisomer, can derail a synthetic program. The defined (R)-stereochemistry is critical for generating downstream enantiopure drug candidates; using the racemic tert-butyl 2-(5-bromopyridin-3-yl)pyrrolidine-1-carboxylate (CAS 179120-81-1) introduces the (S)-enantiomer, which can lead to different pharmacological profiles or require costly chiral separation [1]. Furthermore, altering the bromine position on the pyridine ring (e.g., to the 2-pyridinyl isomer, CAS 1454908-10-1 ) changes the vector and electronic properties of the cross-coupling handle, potentially abolishing activity in structure-activity relationship (SAR) studies. The Boc protecting group is also essential for orthogonal synthetic strategies, and its replacement with a benzyl carbamate (Cbz) analog (CAS 2680837-85-6 [2]) necessitates different, often harsher, deprotection conditions.

Quantitative Differentiation Evidence for Procuring (R)-tert-butyl 2-(5-bromopyridin-3-yl)pyrrolidine-1-carboxylate


Defined (R)-Stereochemistry vs. Racemic Mixture for Asymmetric Synthesis

This compound is the single (R)-enantiomer, whereas the more widely available racemic mixture, tert-butyl 2-(5-bromopyridin-3-yl)pyrrolidine-1-carboxylate (CAS 179120-81-1), is a 1:1 mixture of (R) and (S) forms . The (S)-5-bromo-3-(1-methyl-2-pyrrolidinyl)pyridine scaffold, a direct deprotected and methylated analog, has been demonstrated to be a key intermediate for the enantioselective synthesis of the nAChR agonist SIB-1508Y, where the (S)-configuration was achieved with an enantiomeric excess (e.e.) of 94% after chiral resolution, underscoring the necessity of stereochemical purity in this series [1].

Asymmetric Synthesis Chiral Building Block Enantioselectivity

Regiochemical Precision: 5-Bromopyridin-3-yl vs. 2-Pyridinyl Isomer in Cross-Coupling Reactivity

The target compound bears a bromine atom at the 5-position (meta) of the pyridine ring. The alternative isomer, tert-butyl 2-(5-bromopyridin-2-yl)pyrrolidine-1-carboxylate (CAS 1454908-10-1), has the bromine at the 2-position (ortho/pseudo-ortho to the pyrrolidine attachment point) . The 2-position of pyridine is significantly more electron-deficient and sterically encumbered in the context of a 2-arylpyrrolidine. This can lead to substantial differences in oxidative addition rates during Pd-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig), with the 5-bromo isomer offering a more predictable and less sterically influenced reaction profile, which is critical for library synthesis [1].

Cross-Coupling Regioselectivity Medicinal Chemistry

Pyrrolidine Connection Regiochemistry: 2-Substituted vs. 3-Substituted Pyrrolidine Scaffold in Drug Design

The target compound is a 2-arylpyrrolidine, while a direct regioisomer, tert-butyl 3-(5-bromopyridin-3-yl)pyrrolidine-1-carboxylate (CAS 1638900-56-7), is a 3-arylpyrrolidine . In the context of drug design, 2-arylpyrrolidines are core structures of numerous bioactive molecules like nicotine and SIB-1508Y, where the basicity and spatial orientation of the nitrogen are critical for target engagement [1]. The 2-substitution pattern places the aryl group closer to the nitrogen atom, leading to distinct physicochemical properties (e.g., predicted pKa of 2.81±0.22 for the pyridine nitrogen in the target) and a different exit vector for the aryl group, which is a key design parameter for kinase inhibitors .

Scaffold Diversity Kinase Inhibitor Conformational Analysis

Purity Specification and Supply Assurance: 97%+ for Direct Use vs. Lower-Grade Alternatives

Multiple vendors list this specific compound at a certified purity of 97.00% [1], with some offering grades up to 98.0% . In contrast, the racemic version (CAS 179120-81-1) is often listed at a lower standard purity of 95%+ . For a building block intended for multi-step synthesis, a 2% higher purity grade (97% vs 95%) can represent a 40% reduction in total impurities, which is significant for minimizing side products and purification burden, especially in a medicinal chemistry setting where materials are used without further purification.

Quality Control Procurement Purity Standard

Optimal Research and Industrial Use Cases for (R)-tert-butyl 2-(5-bromopyridin-3-yl)pyrrolidine-1-carboxylate


Late-Stage Diversification in Kinase Inhibitor Discovery Programs

The defined (R)-stereochemistry and the 5-bromopyridin-3-yl moiety make this compound an ideal advanced intermediate for generating libraries of chiral kinase inhibitors. As shown in evidence, the scaffold is directly related to the core of nicotinic agonists and has been implied in kinase inhibitor development [1]. The bromine atom is a robust handle for Suzuki-Miyaura cross-coupling, allowing medicinal chemists to introduce a wide variety of aryl and heteroaryl groups at the 5-position of the pyridine ring in the final stages of synthesis, rapidly exploring SAR [2].

Enantioselective Synthesis of CNS-Targeting Clinical Candidates

Building on the precedent set by the synthesis of (S)-SIB-1508Y, which required a 94% e.e. intermediate from this structural class, this (R)-enantiomer is the correct antipode for exploring candidates where the (R)-configuration is required for target engagement [1]. Procuring this single enantiomer bypasses the need for a chiral resolution step, making it suitable for synthesis of candidates targeting nicotinic acetylcholine receptors (nAChRs) or other CNS targets where stereochemistry dictates pharmacology [2].

Core Scaffold for Pd-Catalyzed α-Arylation Methodology Development

The N-Boc-pyrrolidine motif is the standard substrate for enantioselective Pd-catalyzed α-arylation methodologies. The use of this pre-formed, enantiopure compound can serve as an authentic standard to validate new catalytic asymmetric methods, as its specific rotation and chiral HPLC retention time can benchmark the enantioselectivity of new C–H functionalization technologies [1]. This application is distinct from drug discovery and highlights its value as a research tool in synthetic methodology.

Quote Request

Request a Quote for (R)-tert-butyl 2-(5-bromopyridin-3-yl)pyrrolidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.